REACTION_CXSMILES
|
[C:1](O)(=O)C(C)C.C(O)(=O)CC.[CH3:12][CH:13]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:14](=[O:22])[CH2:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18].C(Cl)C1C=CC=CC=1>>[CH3:12][C:13]([CH3:1])([CH2:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:14](=[O:22])[CH2:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
dimethyl 3-methyl-2-oxo-4-phenylbutylphosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)CC1=CC=CC=C1
|
Name
|
substituted benzyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
dimethyl 3-methyl-2-oxo-4-(substituted phenyl)-butylphosphonates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the procedure of Preparation 1
|
Type
|
CUSTOM
|
Details
|
the procedure of Preparation 1
|
Name
|
|
Type
|
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |